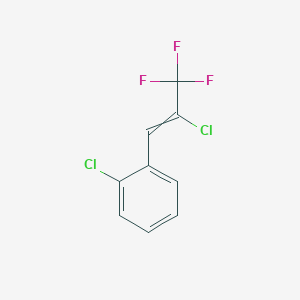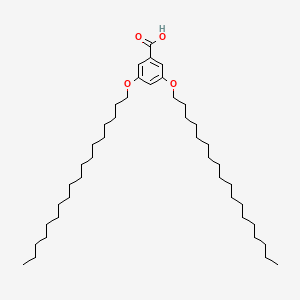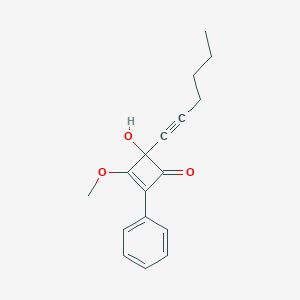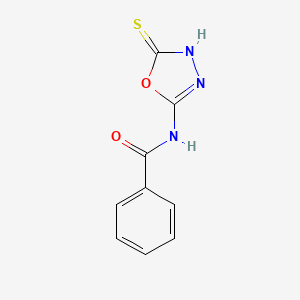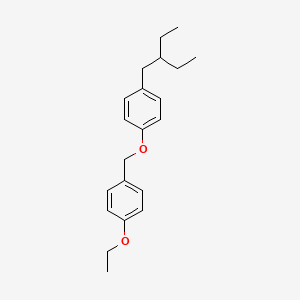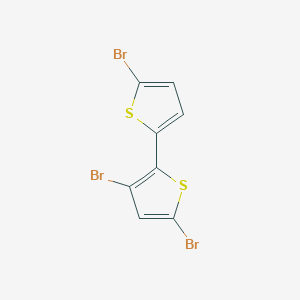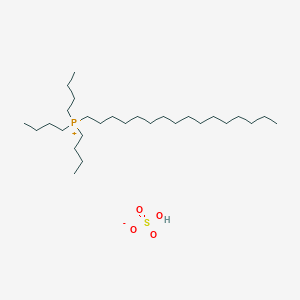![molecular formula C22H22O2 B14289604 3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene CAS No. 122127-44-0](/img/structure/B14289604.png)
3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene is a complex organic compound characterized by its unique structure, which includes two cyclohexa-1,4-diene rings connected by a phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene typically involves the following steps:
Formation of the Cyclohexa-1,4-diene Rings: The cyclohexa-1,4-diene rings can be synthesized through Diels-Alder reactions, which involve the cycloaddition of a diene and a dienophile.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the cyclohexa-1,4-diene rings, converting them to single bonds and forming cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene involves its interaction with molecular targets through its conjugated diene structure. This allows it to participate in various chemical reactions, such as electrophilic addition and cycloaddition reactions. The compound’s methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Cyclohexa-1,3-diene: Another conjugated diene with similar reactivity but different structural properties.
Styrene: Contains a phenylethenyl group but lacks the conjugated diene structure.
Uniqueness
3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene is unique due to its combination of two cyclohexa-1,4-diene rings and a phenylethenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
122127-44-0 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
3,3-dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene |
InChI |
InChI=1S/C22H22O2/c1-23-22(24-2)16-14-20(15-17-22)21-11-7-6-10-19(21)13-12-18-8-4-3-5-9-18/h3-17,19H,1-2H3 |
InChIキー |
CBWNYYYKNGHDDB-UHFFFAOYSA-N |
正規SMILES |
COC1(C=CC(=C2C=CC=CC2C=CC3=CC=CC=C3)C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



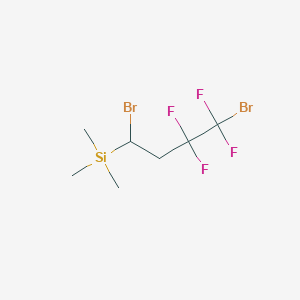

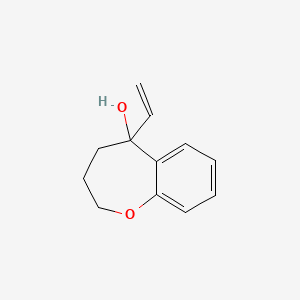
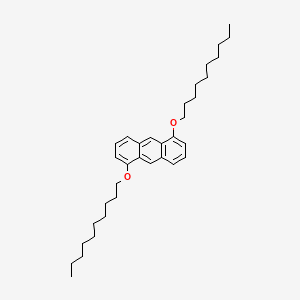
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
